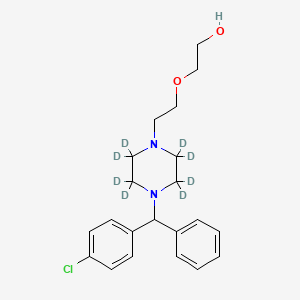
Hydroxyzine-d8
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hidroxicina-d8 es una forma deuterada de la hidroxicina, un antihistamínico de primera generación. Se utiliza principalmente como un estándar interno para la cuantificación de la hidroxicina en diversas aplicaciones analíticas, como la cromatografía de gases-espectrometría de masas (GC-MS) y la cromatografía líquida-espectrometría de masas (LC-MS) . Los átomos de deuterio en la hidroxicina-d8 reemplazan algunos de los átomos de hidrógeno en la molécula, lo que la hace útil en estudios farmacocinéticos y otras aplicaciones de investigación .
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción
La hidroxicina-d8 se sintetiza incorporando átomos de deuterio a la molécula de hidroxicina. El proceso generalmente implica el uso de reactivos y disolventes deuterados. Un método común es la deuteración del clorhidrato de hidroxicina utilizando ácido clorhídrico deuterado (DCl) en un disolvente adecuado . Las condiciones de reacción incluyen el mantenimiento de una temperatura y un pH controlados para asegurar la incorporación eficiente de los átomos de deuterio.
Métodos de Producción Industrial
La producción industrial de la hidroxicina-d8 sigue principios similares pero a mayor escala. El proceso implica el uso de equipos especializados para manejar reactivos deuterados y garantizar la pureza del producto final. El proceso de producción está optimizado para lograr altos rendimientos y pureza, lo que hace que la hidroxicina-d8 sea adecuada para su uso en diversas aplicaciones de investigación y análisis .
Análisis De Reacciones Químicas
Tipos de Reacciones
La hidroxicina-d8 experimenta diversas reacciones químicas, que incluyen:
Oxidación: La hidroxicina-d8 se puede oxidar para formar los derivados de N-óxido correspondientes.
Reducción: Las reacciones de reducción pueden convertir la hidroxicina-d8 en sus formas reducidas.
Sustitución: Las reacciones de sustitución pueden reemplazar los grupos funcionales en la molécula de hidroxicina-d8 con otros grupos.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno (H₂O₂) y el permanganato de potasio (KMnO₄).
Reducción: Se utilizan agentes reductores como el borohidruro de sodio (NaBH₄) y el hidruro de litio y aluminio (LiAlH₄).
Sustitución: Se emplean reactivos como los halógenos (por ejemplo, cloro, bromo) y los nucleófilos (por ejemplo, aminas, tioles).
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación de la hidroxicina-d8 puede producir derivados de N-óxido, mientras que la reducción puede producir formas reducidas del compuesto .
Aplicaciones Científicas De Investigación
La hidroxicina-d8 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como un estándar interno en química analítica para la cuantificación de la hidroxicina.
Biología: Se emplea en estudios farmacocinéticos para comprender el metabolismo y la distribución de la hidroxicina en sistemas biológicos.
Industria: Se utiliza en el desarrollo de nuevas formulaciones farmacéuticas y procesos de control de calidad.
Mecanismo De Acción
La hidroxicina-d8 ejerce sus efectos principalmente a través de su acción como antagonista del receptor H1 de la histamina. Al unirse a los receptores H1, evita la acción de la histamina, lo que reduce las reacciones alérgicas y proporciona efectos sedantes . Además, la hidroxicina-d8 tiene propiedades ansiolíticas, lo que la hace útil en el tratamiento de los trastornos de ansiedad . Los objetivos moleculares y las vías implicadas incluyen la inhibición de la señalización mediada por la histamina y la modulación de la liberación de neurotransmisores .
Comparación Con Compuestos Similares
La hidroxicina-d8 es única debido a su naturaleza deuterada, lo que proporciona ventajas en aplicaciones analíticas. Los compuestos similares incluyen:
Hidroxicina: La forma no deuterada, utilizada para propósitos terapéuticos similares pero sin los beneficios de la deuteración en estudios analíticos.
Cetirizina: Un metabolito de la hidroxicina, también un antihistamínico pero con diferentes propiedades farmacocinéticas.
Otros antihistamínicos deuterados: Compuestos como la difenhidramina deuterada, que ofrecen beneficios similares en aplicaciones analíticas.
La hidroxicina-d8 destaca por su uso específico como estándar interno y su mayor estabilidad en los procedimientos analíticos .
Propiedades
Fórmula molecular |
C21H27ClN2O2 |
|---|---|
Peso molecular |
383.0 g/mol |
Nombre IUPAC |
2-[2-[4-[(4-chlorophenyl)-phenylmethyl]-2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl]ethoxy]ethanol |
InChI |
InChI=1S/C21H27ClN2O2/c22-20-8-6-19(7-9-20)21(18-4-2-1-3-5-18)24-12-10-23(11-13-24)14-16-26-17-15-25/h1-9,21,25H,10-17H2/i10D2,11D2,12D2,13D2 |
Clave InChI |
ZQDWXGKKHFNSQK-BGKXKQMNSA-N |
SMILES isomérico |
[2H]C1(C(N(C(C(N1CCOCCO)([2H])[2H])([2H])[2H])C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl)([2H])[2H])[2H] |
SMILES canónico |
C1CN(CCN1CCOCCO)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















